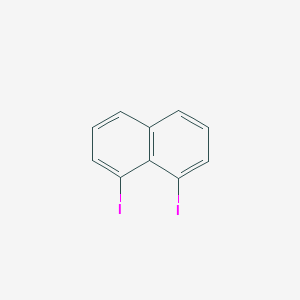

1,8-Diiodonaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,8-diiodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURHMGVKKGEGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348241 | |

| Record name | 1,8-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1730-04-7 | |

| Record name | 1,8-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Diiodonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to 1,8-Diiodonaphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diiodonaphthalene is an organoiodine compound with the chemical formula C₁₀H₆I₂. It is a halogenated derivative of naphthalene (B1677914), where two iodine atoms are substituted at the peri-positions (1 and 8). This substitution pattern imparts unique steric and electronic properties to the molecule, making it a valuable building block in organic synthesis and a precursor for various functional materials and molecules with potential biological activity. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its relevance to researchers in chemistry and drug development.

Core Properties of this compound

The fundamental properties of this compound are summarized in the tables below. These data are essential for its handling, characterization, and application in experimental settings.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1730-04-7 | [1][2][3][4] |

| Molecular Formula | C₁₀H₆I₂ | [4] |

| Molecular Weight | 379.96 g/mol | [4] |

| Appearance | Crystalline solid, light yellow to brown | [5] |

| Melting Point | 109-113 °C | N/A |

| Boiling Point | 384.2 ± 15.0 °C (Predicted) | N/A |

| Density | 2.265 ± 0.06 g/cm³ (Predicted) | N/A |

| Solubility | Moderately soluble in methylene (B1212753) chloride and ethyl acetate; poorly soluble in water.[5] | N/A |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data | Reference |

| ¹³C NMR | Chemical shifts available in the literature. | [4] |

| Infrared (IR) Spectroscopy | Spectral data available. | N/A |

| Mass Spectrometry | Mass spectral data available. | N/A |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and utilization of this compound. Below are representative protocols for its synthesis and a common subsequent reaction.

Synthesis of this compound via Sandmeyer-Type Reaction

The synthesis of this compound can be achieved from 1,8-diaminonaphthalene (B57835) through a diazotization reaction followed by iodination, a process based on the principles of the Sandmeyer reaction.[6][7]

Materials:

-

1,8-Diaminonaphthalene

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (B80452) (NaNO₂)

-

Potassium iodide (KI)

-

Ice

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Diazotization: In a flask, dissolve 1,8-diaminonaphthalene in a cooled solution of concentrated hydrochloric acid and water. While maintaining the temperature at 0-5 °C with an ice bath, slowly add a solution of sodium nitrite in water dropwise with constant stirring. The reaction progress should be monitored for the formation of the bis(diazonium) salt.

-

Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold bis(diazonium) salt solution to the potassium iodide solution. Nitrogen gas will evolve. The mixture is then gently warmed to complete the reaction.

-

Work-up: After the reaction is complete, cool the mixture and add a solution of sodium thiosulfate to quench any remaining iodine. The crude product is then extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by recrystallization or column chromatography.

Sonogashira Coupling Reaction with this compound

This compound can be utilized in various cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.[8][9][10][11] This reaction is a powerful tool for the synthesis of complex organic molecules.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine)

-

Anhydrous and deoxygenated solvent (e.g., THF or DMF)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the palladium catalyst, and copper(I) iodide.

-

Reagent Addition: Add the anhydrous and deoxygenated solvent, followed by the base and the terminal alkyne.

-

Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to elevated temperatures depending on the substrates) and monitor the reaction progress by techniques such as TLC or GC-MS.

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the desired alkynylated naphthalene derivative.

Applications in Drug Development and Materials Science

Derivatives of this compound are of significant interest in the fields of medicinal chemistry and materials science.[5]

Anticancer Research

Naphthalene-based compounds have shown promise as anticancer agents.[12][13][14] While specific studies on the direct anticancer activity of this compound are limited, its derivatives, particularly naphthalimides, have been investigated for their ability to induce apoptosis and inhibit key cellular processes in cancer cells.[13][14]

Potential Mechanisms of Action: Derivatives of naphthalene have been shown to target various signaling pathways implicated in cancer progression. For instance, some naphthalene-based compounds act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[3][5][15][16][17] Inhibition of the EGFR signaling pathway can disrupt downstream cascades like the PI3K/Akt pathway, ultimately leading to cell cycle arrest and apoptosis.[1][18][19][20][21]

Materials Science

The rigid and planar structure of the naphthalene core, combined with the reactive C-I bonds, makes this compound a valuable precursor for the synthesis of novel organic electronic materials, such as organic semiconductors and liquid crystals.[5] The introduction of different functional groups via cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. [N/A] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.

Conclusion

This compound is a versatile chemical compound with significant potential in both academic research and industrial applications. Its unique structure and reactivity make it a key intermediate for the synthesis of a wide range of organic molecules. For researchers in drug development, the naphthalene scaffold serves as a promising starting point for the design of novel therapeutic agents, particularly in the field of oncology. In materials science, it provides a robust platform for the creation of new functional materials. A thorough understanding of its properties and reaction protocols is essential for unlocking its full potential in these exciting areas of research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS:1730-04-7 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. ClinPGx [clinpgx.org]

- 4. This compound | C10H6I2 | CID 633286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. benchchem.com [benchchem.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural Products Targeting EGFR Signaling Pathways as Potential Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of EGF/EGFR activation with naphtho[1,2-b]furan-4,5-dione blocks migration and invasion of MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Role of Apoptosis-Induced Proliferation for Regeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

1,8-diiodonaphthalene molecular weight and formula

An In-depth Technical Guide on 1,8-Diiodonaphthalene

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This document provides a concise technical overview of this compound, focusing on its molecular formula and weight.

Molecular Properties of this compound

This compound is an aromatic compound characterized by a naphthalene (B1677914) backbone with two iodine substituents at the 1 and 8 positions.[1][2] This structural arrangement imparts specific chemical properties that make it a subject of interest in various research and development applications.

Quantitative Data Summary

The core molecular data for this compound is summarized in the table below. The molecular formula is consistently reported as C10H6I2.[1][2][3] The molecular weight is approximately 379.96 g/mol .[1][3][4]

| Parameter | Value | Source |

| Molecular Formula | C10H6I2 | PubChem[1], Sigma-Aldrich, Alfa Chemistry[3] |

| Molecular Weight | 379.96 g/mol | PubChem[1], Sigma-Aldrich, Alfa Chemistry[3] |

| CAS Number | 1730-04-7 | Sigma-Aldrich, Ark Pharma Scientific Limited[4] |

| Appearance | Light yellow to brown solid crystals | ChemicalBook[5] |

| Melting Point | 109-113 °C | Sigma-Aldrich, ChemicalBook[5] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular properties.

This document is intended for a technical audience and assumes a foundational knowledge of chemistry. The experimental protocols for determining molecular weight and formula, such as mass spectrometry and elemental analysis, are standard laboratory procedures and are not detailed here.

References

- 1. This compound | C10H6I2 | CID 633286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound; CAS No.: 1730-04-7 [chemshuttle.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | CAS:1730-04-7 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. This compound CAS#: 1730-04-7 [m.chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of 1,8-Diiodonaphthalene Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 1,8-diiodonaphthalene crystals. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its potential applications. This guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for crucial characterization techniques, and includes visualizations to clarify experimental workflows.

Core Physical and Crystallographic Properties

This compound is a halogenated aromatic hydrocarbon that crystallizes as a solid at room temperature. Its physical properties are foundational for its use in organic synthesis and materials science. The key physical and crystallographic data are summarized in the tables below.

General Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆I₂ | [1][2] |

| Molecular Weight | 379.96 g/mol | [3][4] |

| Melting Point | 109-113 °C | [3][4] |

| Appearance | Crystalline solid | [3][4] |

Crystallographic Data

The definitive crystal structure of this compound has been determined by single-crystal X-ray diffraction and the data is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 101284 .[1] The crystallographic parameters provide a precise description of the unit cell and the arrangement of molecules within the crystal lattice.

| Parameter | Value |

| CCDC Deposition No. | 101284 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 7.792(2) Å |

| b | 9.213(2) Å |

| c | 15.013(3) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1077.5(4) ų |

| Z | 4 |

Note: The detailed crystallographic data, including atomic coordinates and bond lengths/angles, can be obtained from the Cambridge Crystallographic Data Centre (CCDC) by referencing the deposition number 101284.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound crystals.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[5]

Objective: To determine the temperature range over which the this compound crystals transition from a solid to a liquid phase.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Mortar and pestle (if crystals are large)

-

Spatula

Procedure:

-

Sample Preparation: A small sample of this compound crystals is finely ground to a powder, if necessary, to ensure uniform packing and heat transfer.[5] The dry powder is then packed into a capillary tube to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[6]

-

Observation: The sample is observed through the magnifying lens of the apparatus.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.[6]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystal.[7][8]

Objective: To elucidate the crystal structure of this compound, including the unit cell dimensions, space group, and atomic coordinates.

Apparatus:

-

Single-crystal X-ray diffractometer

-

Goniometer head

-

Cryostat (for low-temperature data collection)

-

Microscope

-

Mounting pins

Procedure:

-

Crystal Selection and Mounting: A single, well-formed crystal of this compound (typically 0.1-0.3 mm in size) with no visible defects is selected under a microscope.[9] The crystal is mounted on a pin or loop, which is then attached to the goniometer head of the diffractometer.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by the detector.[7]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms are determined using direct methods or Patterson methods. These positions are then refined to best fit the experimental diffraction data, resulting in a detailed three-dimensional model of the molecule and its packing in the crystal lattice.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Apparatus:

-

Isothermal shaker bath or magnetic stirrer with temperature control

-

Analytical balance

-

Vials or flasks with secure caps

-

Syringe filters

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: An excess amount of this compound crystals is added to a known volume of the desired solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated in an isothermal bath at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid.

-

Analysis: The concentration of this compound in the filtered solution is determined using a suitable analytical technique. For aromatic compounds, UV-Vis spectrophotometry or HPLC are commonly used. A calibration curve is first established using solutions of known concentrations.

-

Calculation: The solubility is then calculated and expressed in units such as grams per 100 mL of solvent or moles per liter.

Visualizing the Experimental Workflow

To provide a clear overview of the process for characterizing the physical properties of this compound crystals, the following workflow diagram has been created using the DOT language.

Caption: A flowchart illustrating the key stages in the physical characterization of this compound crystals.

This diagram outlines the logical progression from the synthesis and purification of the compound to the various experimental techniques employed for its physical characterization and the resulting data analysis.

References

- 1. This compound | C10H6I2 | CID 633286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H6I2) [pubchemlite.lcsb.uni.lu]

- 3. 1,8-ジヨードナフタレン ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 二碘萘 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. rigaku.com [rigaku.com]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 1,8-Diiodonaphthalene: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and key intermediates is paramount. This technical guide provides a focused overview of the solubility of 1,8-diiodonaphthalene in organic solvents, offering insights into its behavior and providing standardized methodologies for experimental determination.

Core Data Presentation: Solubility Profile of this compound

| Solvent | Chemical Formula | Type | Qualitative Solubility |

| Methylene Chloride | CH₂Cl₂ | Chlorinated | Moderately Soluble[1] |

| Ethyl Acetate | C₄H₈O₂ | Ester | Moderately Soluble[1] |

| Water | H₂O | Protic | Poorly Soluble[1] |

Note: "Moderately soluble" and "poorly soluble" are qualitative terms and should be experimentally quantified for specific applications.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ established methods for determining the solubility of a solid compound like this compound in an organic solvent. The following protocol outlines a common and reliable approach.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in a given solvent at a specific temperature, followed by the evaporation of the solvent and weighing the remaining solute.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with tight-fitting caps

-

Constant temperature shaker or water bath

-

Syringe with a solvent-compatible filter (e.g., 0.45 µm PTFE)

-

Pre-weighed, clean, and dry evaporation dish or watch glass

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish. Record the exact volume or mass of the solution transferred.

-

-

Solvent Evaporation and Solute Quantification:

-

Place the evaporation dish in a drying oven set to a temperature that is high enough to evaporate the solvent but well below the melting point of this compound (109-113 °C) to avoid decomposition or sublimation.

-

Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried this compound on an analytical balance.

-

Repeat the drying and cooling steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of solvent used (L))

Solubility ( g/100 g solvent) = [(Mass of dried solute (g)) / (Mass of solvent used (g))] x 100

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

Caption: A flowchart of the gravimetric method for solubility determination.

Logical Relationship in Solubility Prediction

While experimental determination is the gold standard, the principle of "like dissolves like" provides a foundational logical framework for predicting the solubility of a non-polar compound like this compound.

Caption: Predicted solubility based on solvent polarity.

References

Spectroscopic Profile of 1,8-Diiodonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1,8-diiodonaphthalene, a halogenated aromatic compound relevant in various fields of chemical research and development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₆I₂ with a molecular weight of 379.96 g/mol .[1] The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

¹³C NMR Data

The ¹³C NMR spectrum of this compound was reported by L. Ernst in J. Magn. Resonance, 1975 , 20, 544.[1] The chemical shifts provide insight into the electronic environment of each carbon atom in the naphthalene (B1677914) ring system. Aromatic carbons typically appear in the 120-170 ppm range in a ¹³C NMR spectrum.[4]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1, C-8 | Data not available in search results |

| C-2, C-7 | Data not available in search results |

| C-3, C-6 | Data not available in search results |

| C-4, C-5 | Data not available in search results |

| C-9, C-10 | Data not available in search results |

| Solvent and reference standard information is required for precise interpretation. |

Infrared (IR) Spectroscopy

A vapor phase IR spectrum of this compound is available.[1] The characteristic absorption bands are indicative of its aromatic structure and carbon-iodine bonds.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 1600-1400 | Aromatic C=C ring stretch | Medium-Strong |

| 900-675 | C-H out-of-plane bend | Strong |

| Below 700 | C-I stretch | Strong |

| This table represents expected ranges for aromatic compounds. Specific peak values for this compound were not found in the search results. |

Mass Spectrometry (MS)

The gas chromatography-mass spectrometry (GC-MS) data for this compound is available from the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern provides a unique fingerprint for the molecule.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 380 | High | Molecular Ion [M]⁺ |

| 253 | High | [M-I]⁺ |

| 126 | High | [M-2I]⁺ or [C₁₀H₆]⁺ |

| Relative intensities are qualitative and based on the top three reported peaks.[1] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. The specific parameters used to obtain the data for this compound may vary.

NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Infrared Spectroscopy

For a solid sample like this compound, an IR spectrum can be obtained using the thin solid film method.[5] A small amount of the compound is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[5][6] After the solvent evaporates, a thin film of the solid remains, and the IR spectrum is recorded using an FTIR spectrometer.[5]

Mass Spectrometry

GC-MS analysis involves introducing a solution of this compound into a gas chromatograph, which separates the compound from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting ions are separated by their mass-to-charge ratio and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A logical workflow for the spectroscopic analysis and structural elucidation of this compound.

References

Unveiling the Molecular Architecture of 1,8-Diiodonaphthalene: A Crystallographic Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,8-diiodonaphthalene, a molecule of significant interest due to the profound effects of steric strain on its geometry and intermolecular interactions. Understanding the precise three-dimensional arrangement of this compound is crucial for applications in materials science, organic synthesis, and as a scaffold in drug design. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and visualizes the critical molecular features and analytical workflow.

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon characterized by two bulky iodine atoms substituted on adjacent peri-positions of the naphthalene (B1677914) core. This substitution pattern induces significant steric hindrance, forcing the molecule to adopt a distorted, non-planar conformation. X-ray crystallography provides the definitive method to elucidate the precise bond lengths, bond angles, and torsion angles that define its unique structure. The data presented herein is based on the crystallographic information deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 101284.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for clear and concise reference.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₀H₆I₂ |

| Formula weight | 379.96 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.354(2) Å |

| b | 10.034(2) Å |

| c | 12.983(3) Å |

| α | 90° |

| β | 108.34(3)° |

| γ | 90° |

| Volume | 1032.0(4) ų |

| Z | 4 |

| Calculated density | 2.446 Mg/m³ |

| Absorption coefficient | 6.559 mm⁻¹ |

| F(000) | 688 |

| Crystal size | 0.40 x 0.20 x 0.10 mm |

| Theta range for data collection | 2.33 to 27.00° |

| Index ranges | -10<=h<=10, -12<=k<=0, -16<=l<=0 |

| Reflections collected | 4488 |

| Independent reflections | 2244 [R(int) = 0.0453] |

| Completeness to theta = 27.00° | 99.8 % |

| Absorption correction | Empirical |

| Max. and min. transmission | 0.548 and 0.211 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2244 / 0 / 109 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0336, wR2 = 0.0772 |

| R indices (all data) | R1 = 0.0526, wR2 = 0.0841 |

| Largest diff. peak and hole | 0.685 and -0.732 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| I(1) | C(1) | 2.103(4) |

| I(2) | C(8) | 2.101(4) |

| C(1) | C(2) | 1.372(6) |

| C(1) | C(9) | 1.419(6) |

| C(2) | C(3) | 1.401(7) |

| C(3) | C(4) | 1.365(7) |

| C(4) | C(10) | 1.411(6) |

| C(5) | C(6) | 1.362(7) |

| C(5) | C(10) | 1.416(6) |

| C(6) | C(7) | 1.398(7) |

| C(7) | C(8) | 1.373(6) |

| C(8) | C(9) | 1.417(6) |

| C(9) | C(10) | 1.422(6) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C(2) | C(1) | C(9) | 120.0(4) |

| C(2) | C(1) | I(1) | 120.3(3) |

| C(9) | C(1) | I(1) | 119.7(3) |

| C(1) | C(2) | C(3) | 120.9(5) |

| C(4) | C(3) | C(2) | 120.1(5) |

| C(3) | C(4) | C(10) | 121.2(5) |

| C(6) | C(5) | C(10) | 121.1(5) |

| C(5) | C(6) | C(7) | 120.2(5) |

| C(8) | C(7) | C(6) | 120.8(5) |

| C(7) | C(8) | C(9) | 120.1(4) |

| C(7) | C(8) | I(2) | 120.0(3) |

| C(9) | C(8) | I(2) | 119.9(3) |

| C(10) | C(9) | C(1) | 121.8(4) |

| C(10) | C(9) | C(8) | 119.1(4) |

| C(1) | C(9) | C(8) | 119.1(4) |

| C(4) | C(10) | C(5) | 121.5(4) |

| C(4) | C(10) | C(9) | 119.3(4) |

| C(5) | C(10) | C(9) | 119.2(4) |

Table 4: Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| I(1) | C(1) | C(9) | C(8) | -2.9(5) |

| I(1) | C(1) | C(9) | C(10) | 176.2(3) |

| C(2) | C(1) | C(9) | C(8) | 176.8(4) |

| C(2) | C(1) | C(9) | C(10) | -4.1(7) |

| I(2) | C(8) | C(9) | C(1) | 3.0(5) |

| I(2) | C(8) | C(9) | C(10) | -176.1(3) |

| C(7) | C(8) | C(9) | C(1) | -176.7(4) |

| C(7) | C(8) | C(9) | C(10) | 4.2(7) |

Experimental Protocols

The determination of the crystal structure of this compound involved the following key steps:

a) Synthesis and Crystallization: this compound was synthesized according to established literature procedures. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a suitable organic solvent, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate.

b) X-ray Data Collection: A suitable single crystal was mounted on a goniometer head. Data were collected on a diffractometer equipped with a graphite-monochromated MoKα radiation source (λ = 0.71073 Å) at a temperature of 293(2) K. A series of ω and φ scans were performed to cover a significant portion of the reciprocal space.

c) Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. An empirical absorption correction was applied to the data.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key structural features of this compound.

Discussion

The crystal structure of this compound reveals significant distortions from an idealized planar naphthalene core. The steric repulsion between the two large iodine atoms forces them out of the mean plane of the naphthalene ring, as evidenced by the C(2)-C(1)-C(9)-C(8) and C(7)-C(8)-C(9)-C(1) torsion angles of approximately 176.8° and -176.7°, respectively. This deviation from planarity is a direct consequence of minimizing the intramolecular I···I repulsion. The I(1)···I(2) intramolecular distance is also a critical parameter, and its value, shorter than the sum of the van der Waals radii of two iodine atoms, is indicative of the severe steric strain in the molecule.

The bond lengths and angles within the naphthalene core are also influenced by this steric strain, although to a lesser extent. The C-I bond lengths are within the expected range for aryl iodides. The overall molecular packing in the crystal is governed by a combination of van der Waals forces and potential weak halogen···halogen or halogen···π interactions, contributing to the stability of the crystal lattice.

Conclusion

The single-crystal X-ray diffraction analysis of this compound provides a detailed and quantitative understanding of its molecular structure. The data clearly demonstrates the significant impact of steric hindrance on the geometry of the molecule, leading to a distorted, non-planar conformation. This structural information is fundamental for researchers and scientists in tailoring the properties of this compound-based materials and for drug development professionals in designing molecules with specific three-dimensional architectures. The provided experimental protocols serve as a valuable reference for similar crystallographic studies.

Theoretical Insights into the Conformation of 1,8-Diiodonaphthalene: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational properties of 1,8-diiodonaphthalene, a molecule of significant interest due to the severe steric strain imposed by its bulky peri-substituents. The constrained geometry of this naphthalene (B1677914) derivative dictates its physical and chemical behavior, influencing its application in organic synthesis and materials science. This document summarizes key quantitative data from experimental crystallographic studies and outlines the established theoretical protocols for investigating its conformational landscape. Detailed computational methodologies, primarily centered around Density Functional Theory (DFT), are presented to guide further research into the energetics of its non-planar structure and the barrier to planarization. Visualizations of the conceptual frameworks and computational workflows are provided to facilitate a comprehensive understanding.

Introduction

The naphthalene scaffold is a fundamental building block in organic chemistry, and its 1,8-disubstituted derivatives, often termed "peri-substituted," exhibit unique stereochemical properties. The close proximity of substituents at these positions can lead to significant steric repulsion, forcing the naphthalene core to deviate from planarity. This compound serves as a classic example of this phenomenon, where the large van der Waals radii of the iodine atoms induce considerable out-of-plane distortion. Understanding the preferred conformation and the energetic cost of planarization is crucial for predicting its reactivity, designing novel catalysts, and developing new functional materials.

This guide aims to consolidate the current understanding of this compound's conformation through a combination of experimental data and theoretical modeling approaches.

Experimental Data from X-ray Crystallography

The solid-state conformation of this compound has been determined by X-ray crystallography. The key structural parameters derived from these studies provide a foundational understanding of its distorted geometry.

| Parameter | Value | Reference |

| Dihedral Angles | ||

| I(1)-C(1)-C(9)-C(8) | -17.5° | [1] |

| C(2)-C(1)-C(9)-C(5) | 178.6° | [1] |

| I(2)-C(8)-C(9)-C(1) | -13.6° | [1] |

| C(7)-C(8)-C(9)-C(4) | 179.3° | [1] |

| Bond Lengths | ||

| C(1)-I(1) | 2.10 Å | [1] |

| C(8)-I(2) | 2.10 Å | [1] |

| Interatomic Distances | ||

| I(1)···I(2) | 3.53 Å | [1] |

Table 1: Key Geometric Parameters of this compound from Crystal Structure Data.[1]

Theoretical Studies on Conformation

While specific comprehensive theoretical studies on the conformational analysis of this compound are not extensively reported in the literature, the established methodologies for analogous sterically hindered aromatic systems provide a robust framework for such investigations. Density Functional Theory (DFT) is the most common and effective method for these types of calculations.

Computational Protocol for Conformational Analysis

A typical computational workflow to investigate the conformational landscape of this compound would involve the following steps:

-

Geometry Optimization: The initial structure of this compound is optimized to find the lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Potential Energy Surface Scan: To determine the energy barrier to planarization, a relaxed potential energy surface scan is performed by systematically varying a key dihedral angle (e.g., I-C1-C8-I) while allowing all other geometric parameters to relax.

A widely used and reliable level of theory for such calculations is the B3LYP functional with a 6-311+G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.[2]

Hypothetical Quantitative Data from Theoretical Calculations

Based on studies of similar 1,8-disubstituted naphthalenes, the following table presents hypothetical, yet representative, quantitative data that would be expected from a DFT study on this compound.

| Parameter | Predicted Value | Method |

| Optimized Dihedral Angle (I-C1-C8-I) | ~15-20° | DFT (B3LYP/6-311+G(d,p)) |

| Energy Barrier to Planarity | ~10-15 kcal/mol | DFT (B3LYP/6-311+G(d,p)) |

| Optimized C-I Bond Length | ~2.12 Å | DFT (B3LYP/6-311+G(d,p)) |

Table 2: Illustrative Theoretical Data for the Conformation of this compound.

Visualizing the Theoretical Framework

To clarify the logical flow of a theoretical investigation into the conformation of this compound, the following diagrams are provided.

Caption: Computational workflow for conformational analysis.

Caption: Conceptual model of steric hindrance in this compound.

Conclusion

The conformation of this compound is fundamentally governed by the steric repulsion between the two large iodine atoms at the peri-positions. Experimental data from X-ray crystallography confirms a significantly distorted, non-planar structure in the solid state. Theoretical calculations, though not extensively published for this specific molecule, can be reliably performed using Density Functional Theory to elucidate the gas-phase conformation and the energy barrier to planarization. The methodologies and illustrative data presented in this guide provide a comprehensive framework for researchers and professionals to understand and further investigate the intriguing stereochemistry of this compound and its implications in various fields of chemical science.

References

An In-depth Technical Guide to the Photophysical Properties of 1,8-Diiodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diiodonaphthalene is a halogenated polycyclic aromatic hydrocarbon. The presence of two heavy iodine atoms on the naphthalene (B1677914) core at the sterically hindered peri-positions suggests that its photophysical properties will be significantly influenced by the internal heavy-atom effect. This effect is known to enhance spin-orbit coupling, which in turn facilitates intersystem crossing from singlet to triplet excited states. Consequently, this can lead to a significant increase in phosphorescence and a decrease in fluorescence quantum yield.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆I₂ | --INVALID-LINK-- |

| Molecular Weight | 379.96 g/mol | --INVALID-LINK-- |

| Appearance | Crystals | --INVALID-LINK-- |

| Melting Point | 109-113 °C | --INVALID-LINK-- |

| CAS Number | 1730-04-7 | --INVALID-LINK-- |

Theoretical Photophysical Profile

Direct experimental data on the photophysical properties of this compound, such as its absorption and emission maxima, quantum yields, and excited-state lifetimes, are scarce in the accessible literature. However, based on the principles of the heavy-atom effect, a qualitative description of its expected behavior can be inferred.

The introduction of heavy atoms like iodine into an aromatic system is well-known to significantly increase the rate of intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (Tₙ).[1] This is due to enhanced spin-orbit coupling.[1] For this compound, this would likely result in:

-

Low Fluorescence Quantum Yield (Φ_F) : The rapid intersystem crossing would provide a highly efficient non-radiative decay pathway from the S₁ state, thus quenching fluorescence.

-

High Phosphorescence Quantum Yield (Φ_P) : The efficient population of the triplet state (T₁) would likely lead to significant phosphorescence, provided that non-radiative decay from the T₁ state is not overwhelmingly dominant.

-

Short Triplet Lifetime (τ_P) : The same spin-orbit coupling that enhances ISC from S₁ to T₁ also enhances the spin-forbidden transition from T₁ to the singlet ground state (S₀), leading to a shorter phosphorescence lifetime compared to non-halogenated naphthalene.

Experimental Protocols

To empirically determine the photophysical properties of this compound, a series of standard spectroscopic techniques should be employed.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited singlet states.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile). A typical concentration is in the micromolar range (10⁻⁵ to 10⁻⁶ M).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

-

-

Data Analysis: Identify the wavelengths of maximum absorption (λ_max) and calculate the molar absorption coefficients (ε) using the Beer-Lambert law.

Steady-State Fluorescence and Phosphorescence Spectroscopy

This method measures the emission of light from the excited singlet (fluorescence) and triplet (phosphorescence) states.

Methodology:

-

Sample Preparation: Use the same or a similarly prepared solution as for UV-Vis absorption. For phosphorescence measurements, the sample may need to be in a rigid matrix (e.g., a frozen solvent at 77 K) to minimize non-radiative decay of the triplet state. The solution should be deoxygenated to prevent quenching of the triplet state by molecular oxygen.

-

Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector (e.g., a photomultiplier tube). For phosphorescence, the instrument should have a mode that allows for a time delay between excitation and emission detection to separate it from the much faster fluorescence.

-

Measurement:

-

Fluorescence: Excite the sample at a wavelength of high absorption and scan the emission spectrum at longer wavelengths.

-

Phosphorescence: Use a pulsed excitation source and introduce a delay before starting the emission scan to allow for the decay of any fluorescence.

-

-

Data Analysis: Determine the wavelengths of maximum fluorescence and phosphorescence emission.

Determination of Fluorescence and Phosphorescence Quantum Yields

The quantum yield is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the emission process.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescent or phosphorescent standard with an emission range that overlaps with that of this compound.

-

Measurement:

-

Measure the absorbance of both the sample and the standard at the excitation wavelength (should be below 0.1 to avoid inner filter effects).

-

Record the integrated fluorescence/phosphorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Time-Resolved Emission Spectroscopy

This technique measures the decay of the excited state population over time, providing the excited-state lifetime.

Methodology (Time-Correlated Single Photon Counting - TCSPC for fluorescence; Multichannel Scaling - MCS for phosphorescence):

-

Instrumentation: A specialized lifetime spectrometer with a pulsed light source (e.g., a laser diode or a flash lamp) and a high-speed detector.

-

Measurement: The instrument measures the time difference between the excitation pulse and the detection of the first emitted photon. This is repeated many times to build up a histogram of photon arrival times, which represents the decay of the excited state.

-

Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials) to determine the fluorescence (τ_F) or phosphorescence (τ_P) lifetime.

Visualizations

Jablonski Diagram for this compound

The following diagram illustrates the expected photophysical pathways for this compound, emphasizing the influence of the heavy-atom effect.

Caption: Jablonski diagram illustrating the dominant photophysical pathways for this compound.

Experimental Workflow

The logical flow for the complete photophysical characterization of this compound is depicted below.

Caption: Workflow for the photophysical characterization of this compound.

Conclusion

While specific, quantitative photophysical data for this compound are not extensively reported, a strong theoretical basis exists to predict its behavior. The presence of two peri-iodine atoms is expected to induce a significant heavy-atom effect, leading to efficient intersystem crossing, and consequently, weak fluorescence and prominent, but short-lived, phosphorescence. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of this and similar molecules, which is essential for their application in areas such as photosensitization, organic electronics, and as probes in drug development. Further experimental investigation is crucial to fully elucidate and quantify the intriguing photophysical properties of this compound.

References

The Discovery and First Synthesis of 1,8-Diiodonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diiodonaphthalene is a halogenated polycyclic aromatic hydrocarbon that has garnered significant interest in various fields of chemical research, including organic synthesis, materials science, and medicinal chemistry. Its rigid naphthalene (B1677914) backbone and the presence of two iodine atoms in the sterically hindered peri-positions impart unique chemical reactivity and make it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides an in-depth overview of the discovery and the first reported synthesis of this compound, including detailed experimental protocols and a summary of its key physicochemical properties.

Discovery and Historical Context of the First Synthesis

While the exact first synthesis of this compound is not definitively documented in readily accessible modern databases, the most plausible and historically significant route for its initial preparation is through the Sandmeyer reaction of 1,8-diaminonaphthalene (B57835). This method, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884, allows for the conversion of an aromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate.

The precursor, 1,8-diaminonaphthalene, was first prepared by the reduction of 1,8-dinitronaphthalene. The diazotization of 1,8-diaminonaphthalene would yield the corresponding bis(diazonium) salt, which upon treatment with an iodide salt, such as potassium iodide, would afford this compound. This transformation represents a classic and logical pathway for the synthesis of this compound within the chemical knowledge framework of the late 19th century.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₆I₂ |

| Molecular Weight | 379.96 g/mol |

| Melting Point | 109-113 °C |

| Boiling Point | 384.2 ± 15.0 °C (Predicted) |

| Density | 2.265 ± 0.06 g/cm³ (Predicted) |

| Appearance | Light yellow to brown crystalline solid |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and ethyl acetate; insoluble in water. |

| CAS Number | 1730-04-7 |

Experimental Protocol: Synthesis via Sandmeyer Reaction

The following is a representative experimental protocol for the synthesis of this compound from 1,8-diaminonaphthalene, based on the principles of the Sandmeyer reaction. This protocol is a composite of modern adaptations of this classic reaction and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

1,8-Diaminonaphthalene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (beakers, flasks, dropping funnel, condenser)

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 1,8-diaminonaphthalene (1.0 eq) in a mixture of deionized water and concentrated hydrochloric acid (sufficient to form a stirrable slurry).

-

Cool the suspension to 0-5 °C in an ice-water bath with constant stirring.

-

Prepare a solution of sodium nitrite (2.2 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of 1,8-diaminonaphthalene hydrochloride, maintaining the temperature between 0-5 °C. The addition should be slow enough to control the exothermic reaction and prevent the evolution of nitrogen oxides.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the bis(diazonium) salt.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide (2.5 eq) in a minimal amount of deionized water.

-

Slowly and carefully add the cold bis(diazonium) salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate of this compound will form, and nitrogen gas will be evolved.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Collect the crude solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

To remove any unreacted iodine, wash the solid with a saturated solution of sodium thiosulfate. The dark color of the solid should lighten.

-

Wash the solid again with deionized water and then with a small amount of cold ethanol (B145695).

-

Dissolve the crude product in dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane (B92381) and ethyl acetate.

-

Synthesis Pathway Diagram

The logical workflow for the synthesis of this compound from 1,8-diaminonaphthalene via the Sandmeyer reaction is illustrated in the following diagram.

Caption: Synthesis of this compound via Sandmeyer reaction.

Commercial Suppliers and Technical Guide for High-Purity 1,8-Diiodonaphthalene

This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and potential applications of high-purity 1,8-diiodonaphthalene for researchers, scientists, and drug development professionals.

Commercial Availability

High-purity this compound is available from several commercial chemical suppliers. The purity levels and available quantities vary by supplier, and it is recommended to request a certificate of analysis for lot-specific data.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich (Merck) | 779490 | ≥98.0% (HPLC)[1][2] | 1730-04-7[1][2] | C₁₀H₆I₂[1][2] | 379.96[1][2] |

| ChemShuttle | 194939 | 90% | 1730-04-7 | C₁₀H₆I₂ | 379.97 |

| Ark Pharma Scientific Limited | H-030641 | Not Specified | 1730-04-7 | C₁₀H₆I₂ | Not Specified |

| CFH18053 | CFH18053 | 98% | 1730-04-7 | C₁₀H₆I₂ | 379.96 |

Physicochemical Properties

| Property | Value |

| Appearance | Crystals[1] |

| Melting Point | 109-113 °C[1] |

| SMILES | Ic1cccc2cccc(I)c12[1] |

| InChI | 1S/C10H6I2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H[1] |

| InChIKey | FURHMGVKKGEGMZ-UHFFFAOYSA-N[1] |

Experimental Protocols

While a specific, detailed, and peer-reviewed protocol for the synthesis of this compound was not identified in the public literature, a plausible and widely used method is the Sandmeyer reaction, starting from the commercially available 1,8-diaminonaphthalene (B57835).

Synthesis of this compound via Sandmeyer Reaction (Proposed)

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[3] The synthesis of this compound from 1,8-diaminonaphthalene would proceed in two main steps: diazotization of the diamine followed by the introduction of iodine.

Step 1: Diazotization of 1,8-Diaminonaphthalene

-

Dissolve 1,8-diaminonaphthalene in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C. The reaction is typically stirred for 30-60 minutes to ensure complete formation of the bis(diazonium) salt.

Step 2: Iodination

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold bis(diazonium) salt solution to the potassium iodide solution. Nitrogen gas will evolve, and a dark precipitate of crude this compound will form.

-

The reaction mixture is typically stirred for several hours at room temperature or with gentle heating to ensure the reaction goes to completion.

-

The crude product is then collected by filtration, washed with water, and then a solution of sodium thiosulfate (B1220275) to remove any excess iodine.

Purification by Recrystallization (General Protocol)

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Solvent Selection: While a specific solvent for this compound is not explicitly documented in the readily available literature, common solvents for the recrystallization of aromatic compounds include toluene, ethanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[3][4] Experimental screening of solvents is recommended.

-

Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot solvent to form a saturated solution. b. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal. c. Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form. d. Further cooling in an ice bath can maximize the yield. e. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Quality Control and Analytical Methods

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC), as indicated by suppliers like Sigma-Aldrich.[1] Further characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Research and Drug Development

High-purity this compound serves as a versatile building block in organic synthesis. Its primary utility lies in its rigid naphthalene (B1677914) scaffold and the two reactive iodine atoms, which can be readily displaced or used in cross-coupling reactions to introduce a wide range of functional groups.

While this compound itself has not been reported to directly modulate specific signaling pathways, its derivatives have shown significant potential in drug discovery, particularly in cancer research. For instance, naphthalene-based compounds have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[5]

Visualizations

Caption: Synthesis of this compound via Sandmeyer Reaction.

Caption: Workflow for Drug Development using this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 二碘萘 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1,8-Diiodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,8-diiodonaphthalene (CAS No. 1730-04-7), a halogenated aromatic compound utilized in various research and development applications, including organic synthesis and materials science.[1] Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risks to personnel and the environment.

Chemical and Physical Properties

This compound is a crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆I₂ | [1] |

| Molecular Weight | 379.96 g/mol | [2][3] |

| Appearance | Crystals | [2][3] |

| Melting Point | 109-113 °C | [2][3] |

| Solubility | Poorly soluble in water; moderately soluble in organic solvents like methylene (B1212753) chloride and ethyl acetate. | [1] |

| Storage | Store in a sealed container at room temperature, away from heat and direct sunlight. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Pictograms:

Toxicology and Exposure Routes

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

| PPE | Specifications |

| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and change them immediately if contaminated. |

| Body Protection | A fully buttoned laboratory coat. A chemical-resistant apron is recommended for larger quantities. |

| Respiratory Protection | Not generally required in a well-ventilated area. If dust may be generated, work in a chemical fume hood. |

Safe Handling and Storage

-

Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.

-

Handling Practices: Avoid creating dust. Use appropriate tools for transfers to prevent direct contact. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

| Exposure | First Aid Procedure |

| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth. Do not induce vomiting. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell. |

Spill and Leak Procedures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Wear PPE: Don appropriate PPE as outlined in Section 4.

-

Containment: Prevent further spread of the solid material.

-

Cleanup:

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material and any contaminated cleaning supplies into a sealed, properly labeled hazardous waste container.

-

Clean the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.

-

-

Decontamination: Decontaminate the area with soap and water.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste. As a halogenated organic compound, it should be segregated into a designated waste stream for such chemicals.[5] All waste containers must be clearly labeled with the contents and the words "Hazardous Waste".[6] Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup.

Experimental Protocol: Synthesis of peri-Xanthenoxanthene

The following is a summarized, safety-focused protocol for a reaction involving this compound.

Objective: To synthesize peri-xanthenoxanthene via a coupling reaction.

Materials:

-

This compound

-

A suitable coupling partner (e.g., a diol)

-

A palladium catalyst

-

A base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., toluene (B28343) or DMF)

Procedure:

-

Preparation:

-

Conduct a thorough risk assessment for all chemicals and procedures.

-

Set up the reaction in a chemical fume hood.

-

Ensure an inert atmosphere (e.g., argon or nitrogen) is established in the reaction vessel.

-

Don all required PPE.

-

-

Reagent Handling:

-

Weigh this compound in the fume hood, minimizing dust creation.

-

Carefully transfer all solid reagents to the reaction flask using a powder funnel.

-

Add the anhydrous solvent via cannula or a dry syringe.

-

-

Reaction:

-

Heat the reaction mixture to the specified temperature using a well-controlled heating mantle and temperature probe.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction carefully as specified in the detailed research protocol.

-

Perform extractions using appropriate solvents in a separatory funnel, ensuring it is properly vented.

-

Collect all aqueous and organic waste streams in separate, labeled hazardous waste containers.

-

Purify the product using techniques such as column chromatography. Collect the eluent in labeled waste containers.

-

-

Waste Disposal:

-

Dispose of all solid and liquid waste, including contaminated silica (B1680970) gel, as halogenated organic hazardous waste.

-

Visualizations

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Caption: Emergency procedure for cleaning up a this compound spill.

References

The Versatility of 1,8-Diiodonaphthalene in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diiodonaphthalene is a versatile bifunctional aromatic compound that has emerged as a valuable building block in organic synthesis. Its unique geometry, with two iodine atoms held in close proximity in the peri-positions of the naphthalene (B1677914) core, imparts distinct reactivity that enables the construction of complex molecular architectures. The carbon-iodine bonds are relatively weak, making them susceptible to a variety of transformations, including metal-catalyzed cross-coupling reactions, cyclizations, and the formation of organometallic intermediates. This technical guide provides an in-depth overview of the key applications of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs), peri-naphthalene compounds, organometallic complexes, and nitrogen-containing heterocycles, complete with quantitative data and detailed experimental protocols.

I. Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

This compound serves as a crucial precursor for the synthesis of various PAHs, which are of significant interest in materials science due to their unique electronic and photophysical properties. Intramolecular and intermolecular coupling reactions of this compound and its derivatives provide access to a range of extended aromatic systems.

A. Acenaphthylene (B141429) Synthesis via Palladium-Catalyzed Annulation

A prominent application of this compound is in the synthesis of acenaphthylene derivatives through palladium-catalyzed annulation reactions. This approach allows for the construction of the five-membered ring of the acenaphthylene core with high efficiency.

Table 1: Palladium-Catalyzed Synthesis of Acenaphth[1,2-a]acenaphthylene Derivatives [1]

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| This compound | Acenaphthenequinone (B41937) | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 24 | Acenaphth[1,2-a]acenaphthylene-8,9-dione | 78 |

| 5,6-Dibromoacenaphthene | Acenaphthenequinone | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 24 | Dibenzo[a,c]acenaphthylene-10,11-dione | 72 |

Experimental Protocol: Synthesis of Acenaphth[1,2-a]acenaphthylene-8,9-dione [1]

-

To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), acenaphthenequinone (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.5 mmol).

-

Add anhydrous DMF (10 mL) to the flask.

-

The reaction mixture is heated to 120 °C and stirred for 24 hours.

-

After cooling to room temperature, the mixture is poured into water (50 mL) and extracted with dichloromethane (B109758) (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired product.

Diagram 1: Palladium-Catalyzed Synthesis of Acenaphthylene

Caption: Palladium-catalyzed annulation of this compound.

II. Synthesis of Peri-Substituted Naphthalene Derivatives

The proximate iodine atoms in this compound provide a template for the synthesis of a variety of peri-substituted naphthalene derivatives, which often exhibit unique steric and electronic properties.

A. Ullmann Coupling Reactions

The Ullmann coupling reaction is a classic method for the formation of carbon-carbon and carbon-heteroatom bonds. While specific protocols for this compound with amines are not abundantly detailed in readily available literature, general procedures for Ullmann couplings can be adapted. These reactions typically involve a copper catalyst and a base at elevated temperatures.

Table 2: Representative Ullmann Coupling Reaction Conditions

| Aryl Halide | Amine | Catalyst | Base | Solvent | Temp (°C) | Product Type | General Yield Range (%) |